4-(3-bromo-1H-pyrazol-1-yl)piperidine
Description
Contextual Significance of Pyrazole (B372694) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology
Both pyrazole and piperidine are considered "privileged scaffolds" in drug discovery. This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide range of biologically active compounds. nih.govnih.govnih.gov
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. globalresearchonline.netnih.gov The metabolic stability of the pyrazole nucleus is a key factor in its frequent use in the design of new therapeutic agents. nih.gov
Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most common structural motifs found in pharmaceuticals. mdpi.com Its derivatives are prevalent in drugs targeting the central nervous system and have been developed as anticancer agents, analgesics, antihistamines, and anticoagulants. nih.gov The piperidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for oral absorption and bioavailability. nih.gov The introduction of a piperidine group has been shown to improve the antibacterial and antibiofilm effects of certain compounds. nih.gov
The combination of these two potent scaffolds into a single molecule creates a platform for the development of new chemical entities with potentially unique and enhanced biological activities.
Table 1: Examples of Biological Activities Associated with Pyrazole and Piperidine Scaffolds
| Scaffold | Associated Biological Activities |
|---|---|
| Pyrazole | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Analgesic, Antidepressant, Antidiabetic globalresearchonline.netacs.orgnih.gov |
| Piperidine | CNS modulation, Anticancer, Analgesic, Anticoagulant, Antihistamine, Antimicrobial, Antiviral mdpi.comnih.govnih.gov |
Overview of Research Trajectories for Halogenated Pyrazole-Piperidine Derivatives
The introduction of halogen atoms, such as bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological and physical properties. Halogenation can influence a compound's binding affinity to its target, metabolic stability, and membrane permeability.
Research into halogenated pyrazole derivatives has shown that these compounds possess a range of biological activities. For instance, various bromo-pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory, antibacterial, and antifungal properties. nih.govnih.gov The position and number of halogen atoms on the pyrazole ring can significantly impact the compound's activity. globalresearchonline.net
Specifically, the combination of a halogenated pyrazole with a piperidine ring has been a fruitful area of investigation. The synthesis of molecules containing a bromo-pyrazole linked to a piperidine ring has been reported in the scientific literature, with some derivatives showing promising fungicidal and antiviral activities. Furthermore, the introduction of a bromine atom has been shown to be detrimental to Haspin kinase inhibition in certain pyrazolo-isoquinoline series, demonstrating how halogenation can be used to tune selectivity for different kinase targets. ambeed.com The existence and commercial availability of intermediates like tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate underscore the active research and development in this chemical space. chemicalbook.com
Scope and Academic Relevance of Investigating 4-(3-bromo-1H-pyrazol-1-yl)piperidine
The compound this compound is primarily recognized in the academic and industrial research communities as a valuable synthetic intermediate. nih.gov Its structure is particularly relevant to the field of kinase inhibitor discovery, a major focus in the development of treatments for cancer and inflammatory diseases. acs.orged.ac.uk
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. researchgate.net The pyrazole scaffold is a well-known pharmacophore that can bind to the ATP-binding site of many kinases. ed.ac.uk The linkage of this bromo-pyrazole to a piperidine ring provides a versatile scaffold that can be further elaborated to create potent and selective kinase inhibitors.
The academic relevance of this compound is highlighted by its similarity to key intermediates used in the synthesis of approved drugs. For example, the analogous compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is a key intermediate in the synthesis of Crizotinib, a kinase inhibitor used to treat certain types of lung cancer. This parallel suggests that this compound is a highly relevant building block for the discovery of new generations of kinase inhibitors and other potential therapeutic agents. Its utility lies in its ability to be incorporated into larger, more complex molecules through reactions that target either the piperidine nitrogen or utilize the bromine on the pyrazole ring for cross-coupling reactions.
Table 2: Profile of this compound
| Property | Detail |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C8H12BrN3 |
| Molecular Weight | 230.11 g/mol |
| Primary Role in Research | Synthetic Intermediate / Building Block |
| Key Structural Features | 3-bromopyrazole moiety, Piperidine moiety |
| Field of Relevance | Medicinal Chemistry, Drug Discovery, Kinase Inhibitor Synthesis |
Structure
3D Structure
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-(3-bromopyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2 |
InChI Key |
SHWBEPXHOWADOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of 4 3 Bromo 1h Pyrazol 1 Yl Piperidine
Strategies for the Construction of the 4-(3-bromo-1H-pyrazol-1-yl)piperidine Core
The assembly of the pyrazole-piperidine scaffold can be approached through several synthetic paradigms, each with distinct advantages in terms of efficiency, scalability, and diversity generation.
Linear, multi-step syntheses provide a robust and well-controlled route to the pyrazole-piperidine core. These sequences typically involve the separate construction of the pyrazole (B372694) and piperidine (B6355638) rings, followed by their coupling. A common strategy for a closely related analog, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, illustrates a representative multi-step approach that can be adapted for the 3-bromo isomer. This process involves three key transformations:
Nucleophilic Aromatic Substitution (SNAr): The synthesis can commence with the reaction of a suitably substituted pyridine (B92270), such as 4-chloropyridine, with pyrazole under basic conditions. This step forms the C-N bond between the two heterocyclic rings.
Pyridine Reduction: The resulting 4-(pyrazol-1-yl)pyridine intermediate is then subjected to hydrogenation to reduce the pyridine ring to a piperidine ring. This is typically achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Halogenation: The final step involves the regioselective bromination of the pyrazole ring at the C3-position. This can be accomplished using a suitable brominating agent like N-bromosuccinimide (NBS).
This sequential approach allows for purification of intermediates at each stage, ensuring high purity of the final product, which is crucial for large-scale synthesis. semanticscholar.org
The formation of the pyrazole ring itself is a cornerstone of the synthesis, with the Knorr pyrazole synthesis being a classic and widely used method. tandfonline.comresearchgate.net This involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. tandfonline.comresearchgate.net To achieve the desired 3-bromo substitution pattern, a precursor such as a β-ketoester can be brominated prior to condensation.
Modern synthetic methods often integrate this classical cyclocondensation with advanced cross-coupling reactions to build complexity efficiently. For instance, a domino reaction sequence can be employed where an initial condensation to form a brominated pyrazole is followed in the same pot by a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling. tandfonline.comnih.gov This allows for the introduction of various substituents onto the pyrazole core. While often used for C-C bond formation, variations of C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) can also be envisioned to form the crucial bond to the piperidine moiety.
| Reaction Type | Key Reagents | Purpose in Synthesis |
| Knorr Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine | Forms the core pyrazole ring. tandfonline.comresearchgate.net |
| Suzuki-Miyaura Coupling | Organoboron reagent, Palladium catalyst | Functionalizes the pyrazole ring via C-C bond formation. tandfonline.com |
| Negishi Coupling | Organozinc reagent, Palladium catalyst | Alternative C-C bond formation on the heterocyclic core. nih.gov |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Forms the C-N bond between the pyrazole and piperidine rings. |
To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) are increasingly employed for the synthesis of pyrazole and piperidine analogs. wikipedia.org These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources. pearson.comresearchgate.net
For instance, an efficient protocol for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives has been developed using 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions. masterorganicchemistry.com Similarly, one-pot catalytic methods for synthesizing new 1H-pyrazole-1-carbothioamide derivatives from hydrazine hydrate, arylidene malononitrile, and isothiocyanates have been described, showcasing the power of MCRs to rapidly generate diverse pyrazole structures. colab.ws These strategies can be conceptually adapted to incorporate a piperidine-containing hydrazine or a subsequent coupling step to access analogs of the target molecule in a highly convergent manner.
Regioselectivity and Stereoselectivity in the Synthesis of this compound and Its Derivatives
Control of regioselectivity is critical during the formation of the pyrazole ring, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can potentially yield two different regioisomers. The choice of reactants, catalyst, and reaction conditions can strongly influence the outcome. masterorganicchemistry.com For example, the use of α,β-unsaturated ketones in place of 1,3-dicarbonyls can often overcome limitations in the regioselectivity of the cyclocondensation. researchgate.net The synthesis of 4-bromopyrazoles has been achieved with high regioselectivity, indicating that precise control over the substitution pattern is feasible. masterorganicchemistry.com
The core structure of this compound is achiral. However, stereoselectivity becomes a crucial consideration when synthesizing derivatives with substituents on the piperidine ring, which can create one or more stereocenters. While some synthetic routes like certain radical cyclizations may produce racemic mixtures, other methods offer stereocontrol. beilstein-journals.org For instance, stereoselective synthesis of substituted piperidines can be achieved through techniques like hydrogen borrowing [5 + 1] annulation, which allows for the controlled formation of specific isomers. beilstein-journals.org
Post-Synthetic Modification and Functionalization Strategies
Once the this compound core is assembled, its chemical properties can be further modulated through post-synthetic modifications. The piperidine nitrogen and the bromo-substituted pyrazole ring are the primary sites for such functionalization.
The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of functional groups, which can significantly impact the molecule's properties. Standard N-functionalization reactions are readily applicable.
N-Alkylation: This is commonly achieved by reacting the piperidine with alkyl halides in the presence of a base. A particularly effective and widely used method is reductive amination. wikipedia.org This one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine. wikipedia.orgpearson.com Various reducing agents can be employed, with borane-pyridine complex (BAP) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. tandfonline.commasterorganicchemistry.com
N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, to form stable amide derivatives.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the piperidine nitrogen, providing access to a diverse range of derivatives.
| Derivatization Method | Reagents | Functional Group Introduced |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., BAP, NaBH₃CN) | N-Alkyl, N-Benzyl |
| N-Acylation | Acyl Chloride, Base | N-Acyl (Amide) |
| N-Arylation | Aryl Halide, Palladium Catalyst, Base | N-Aryl |
| Michael Addition | α,β-Unsaturated Carbonyl | N-Alkylated Carbonyl |
Modifications of the Bromo-Pyrazole Moiety
The bromine atom on the pyrazole ring of this compound serves as a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse derivatives by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for extensive exploration of the chemical space around this scaffold. Key methodologies for the derivatization of the bromo-pyrazole moiety include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction has been successfully applied to bromopyrazole systems to introduce a wide range of aryl, heteroaryl, and styryl substituents. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been demonstrated using the XPhos Pd G2 precatalyst, accommodating electron-rich, electron-deficient, and sterically hindered boronic acids. rsc.org Similarly, unprotected 3- and 4-bromopyrazoles can be coupled with arylboronic acids using an XPhos-derived precatalyst, yielding the corresponding aryl pyrazoles in good to excellent yields. nih.gov These precedents strongly suggest that this compound can be effectively arylated under similar conditions.
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | - | ijddd.com |
| 2 | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/Water | 67-89 | nih.gov |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/Water | 87 | nih.gov |
| 4 | (Hetero)arylboronic acids | XPhos Pd G2 | K₃PO₄ | Dioxane/Water | 61-86 | rsc.orgnih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides and amines. wikipedia.org This reaction is particularly relevant for modifying bromopyrazoles to introduce new amine substituents. Studies on 4-halo-1H-1-tritylpyrazoles have shown that palladium-catalyzed amination proceeds smoothly with a variety of amines. researchgate.netresearchgate.netnih.gov For example, the reaction of 4-bromo-1-tritylpyrazole with secondary cyclic amines like piperidine and morpholine, using a catalyst system of Pd(dba)₂ and the ligand tBuDavePhos, provides the corresponding 4-aminopyrazole products in good yields. nih.gov However, the success of this reaction can be dependent on the nature of the amine; amines bearing β-hydrogens sometimes show lower reactivity with palladium catalysts, in which case a copper-catalyzed system may be more effective. researchgate.netnih.gov
| Entry | Amine | Catalyst | Ligand | Base | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ / t-BuOK | 60 | researchgate.netnih.gov |
| 2 | Morpholine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ / t-BuOK | 67 | nih.gov |
| 3 | Aromatic Amines | Pd(dba)₂ | tBuDavePhos | t-BuOLi | 61-92 | nih.gov |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing alkynyl moieties onto the pyrazole core, which can serve as precursors for further synthetic transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org While specific examples on this compound are not prevalent, the Sonogashira coupling is widely used for various bromo-heterocycles, including bromo-oxazines and other aryl bromides, indicating its applicability for derivatizing the target compound. researchgate.netnih.gov
Chiral Resolution and Enantioselective Synthesis Approaches
The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, chirality can be introduced by substitution on the piperidine ring, leading to the formation of enantiomers. The separation of these enantiomers (chiral resolution) or their direct, stereocontrolled synthesis (enantioselective synthesis) are critical steps in the development of chiral molecules.
Chiral Resolution
Once a racemic mixture of a chiral derivative of this compound is synthesized, its enantiomers can be separated using chiral resolution techniques. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most common and effective methods for this purpose. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great efficacy in resolving a broad range of racemic compounds, including N-heterocycles. nih.govresearchgate.net For example, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using commercially available cellulose-based columns like Chiralcel OD and Chiralcel OJ. nih.gov Similarly, various pyrazole intermediates have been resolved using columns such as RegisCell (cellulose tris(3,5-dimethylphenyl carbamate)) and (S,S)Whelk-O1 under both normal-phase HPLC and Supercritical Fluid Chromatography (SFC) conditions. chromatographyonline.com The choice of CSP, mobile phase, and detection method is crucial and often requires screening to find the optimal conditions for a specific compound. mdpi.com
| Chiral Stationary Phase (CSP) Type | Example Column Name | Compound Class Resolved | Reference |
| Polysaccharide (Cellulose) | Chiralcel OD, Chiralcel OJ | Piperidine derivatives | nih.gov |
| Polysaccharide (Amylose) | Lux amylose-2 | Dihydropyrazole derivatives | researchgate.net |
| Pirkle-type | (S,S)Whelk-O1 | Pyrazole intermediate | chromatographyonline.com |
| Crown Ether | Crownpak CR (+) | Primary amine compounds | nih.gov |
Enantioselective Synthesis Approaches
Enantioselective synthesis, or asymmetric synthesis, aims to produce a specific enantiomer of a chiral molecule directly, avoiding the need for resolution of a racemic mixture. This can be achieved using chiral catalysts, auxiliaries, or reagents.
For the synthesis of chiral piperidine rings, catalytic asymmetric hydrogenation of unsaturated precursors (such as enamines or N-heteroaromatics) is a powerful and atom-economical strategy. nih.govmdpi.com Chiral transition-metal complexes, often employing rhodium or iridium with chiral phosphine (B1218219) ligands, can catalyze the hydrogenation of a C=N or C=C bond to create a stereocenter with high enantioselectivity. mdpi.com
Another prominent strategy is organocatalysis. Chiral N-heterocyclic carbenes (NHCs), for instance, have been used to catalyze the asymmetric [3+3] annulation of enals with pyrazol-5-amines to construct chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities. rsc.org Similarly, asymmetric reactions like fluorination or chlorination of substituted pyrazolones have been achieved using chiral catalysts, demonstrating that stereocenters can be installed adjacent to the pyrazole ring with high control. researchgate.netresearchgate.net These established asymmetric methodologies could potentially be adapted to synthesize chiral derivatives of this compound, for example, by starting with a prochiral piperidone precursor and employing an asymmetric reduction or by functionalizing the piperidine ring using a chiral catalyst.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Insights into Molecular Conformation and Tautomerism
Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of 4-(3-bromo-1H-pyrazol-1-yl)piperidine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental to confirming the molecular framework. In the ¹H NMR spectrum, characteristic signals are expected for the pyrazole (B372694) and piperidine (B6355638) protons. The pyrazole ring protons would typically appear as distinct singlets or doublets in the aromatic region. For the piperidine ring, the protons would present as a more complex set of multiplets in the aliphatic region due to chair-chair interconversion and spin-spin coupling. The chemical shift of the proton at the C4 position of the piperidine ring, which is directly attached to the pyrazole nitrogen, would be significantly downfield compared to other piperidine protons due to the deshielding effect of the heterocyclic ring.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the pyrazole carbons are sensitive to the electronic effects of the bromine substituent. Electron-withdrawing groups on the pyrazole ring are known to influence the basicity and acidity of the ring protons. nih.gov In the case of this compound, the bromine atom is expected to influence the electron density and consequently the chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring.
Tautomerism is a key consideration for pyrazole-containing compounds. researchgate.net While N-substitution at the 1-position, as in this compound, prevents prototropic tautomerism within the pyrazole ring, the potential for other tautomeric forms under specific conditions should not be entirely dismissed without detailed spectroscopic investigation in various solvents. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic piperidine ring would appear in their respective characteristic regions. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1570–1615 cm⁻¹ range. mdpi.com The C-Br stretching frequency would be observed in the fingerprint region, typically at lower wavenumbers. The absence of a broad N-H stretching band would confirm the N-substituted nature of the pyrazole ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the compound's elemental composition. Fragmentation patterns would likely involve the cleavage of the bond between the piperidine and pyrazole rings, as well as fragmentation of the piperidine ring itself, providing further structural confirmation.
| Spectroscopic Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Signals for pyrazole protons in the aromatic region; complex multiplets for piperidine protons in the aliphatic region. |
| ¹³C NMR | Distinct signals for pyrazole and piperidine carbons; influence of bromine on pyrazole carbon chemical shifts. |
| IR Spectroscopy | C-H, C=N, C=C, and C-Br stretching vibrations; absence of N-H stretch. |
| Mass Spectrometry | Molecular ion peak confirming molecular weight; fragmentation pattern showing cleavage of the pyrazolyl-piperidine bond. |
Solid-State Structure Determination via X-ray Crystallography of Key Intermediates and Analogs
While a specific crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights into its likely solid-state conformation. X-ray crystallography of pyrazole derivatives reveals that the pyrazole ring is planar. spast.org For substituted piperidine compounds, the piperidine ring typically adopts a chair conformation in the solid state. nih.gov
In a study of 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, the piperidine ring was found to adopt a chair conformation with the substituent in an equatorial position. nih.gov This is a common feature for bulky substituents on a piperidine ring as it minimizes steric hindrance. It is therefore highly probable that in the solid state, the 3-bromo-1H-pyrazol-1-yl group would also occupy an equatorial position on the piperidine chair.
| Structural Feature | Expected Characteristic in this compound | Basis from Analogs |
|---|---|---|
| Pyrazole Ring Geometry | Planar | Commonly observed in X-ray structures of pyrazole derivatives. spast.org |
| Piperidine Ring Conformation | Chair conformation | Typical for substituted piperidines to minimize steric strain. nih.gov |
| Substituent Position on Piperidine | Equatorial | Bulky substituents prefer the equatorial position to reduce 1,3-diaxial interactions. nih.gov |
| Intermolecular Interactions | Potential for hydrogen bonding via pyrazole nitrogens as acceptors. | General principle in crystal engineering of nitrogen-containing heterocycles. |
Conformational Dynamics and Preferred Orientations in Solution
In solution, this compound is expected to exhibit dynamic conformational behavior. The piperidine ring will undergo rapid chair-chair interconversion at room temperature. The preferred conformation will be the one that minimizes steric and electronic repulsions.
For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov The bulky 3-bromo-1H-pyrazol-1-yl group would strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at the C2 and C6 positions of the piperidine ring. The equilibrium would therefore lie heavily towards the conformer with the pyrazolyl substituent in the equatorial orientation.
The orientation of the pyrazole ring relative to the piperidine ring is another important conformational parameter. Rotation around the C4-N1 (piperidine-pyrazole) bond will be possible. The preferred rotational isomer (rotamer) will be influenced by steric interactions between the hydrogen atoms on the pyrazole ring and the adjacent protons on the piperidine ring. Computational modeling can provide valuable insights into the energy barriers for this rotation and the relative populations of different rotamers.
Influence of Substituents on Structural Characteristics
The bromine atom at the C3 position of the pyrazole ring is a key substituent that significantly influences the electronic properties and, to a lesser extent, the steric profile of the molecule.
Electronic Effects: Bromine is an electron-withdrawing group through induction but can be a weak electron-donating group through resonance. In pyrazoles, the electronic nature of substituents can modulate the acidity and basicity of the ring. nih.gov An electron-withdrawing group like bromine is expected to decrease the basicity of the pyrazole ring. nih.gov This electronic perturbation can also be transmitted to the attached piperidine ring, potentially influencing its pKa.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure, stability, and reactivity of 4-(3-bromo-1H-pyrazol-1-yl)piperidine. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for detailed molecular analysis.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms and predict the regioselectivity of chemical reactions. For pyrazole (B372694) derivatives, DFT studies have been instrumental in elucidating reaction pathways, such as N-alkylation. researchgate.net
In the context of this compound, DFT can be used to model its synthesis and subsequent reactions. Local reactivity descriptors, such as Fukui functions derived from the electron density, can predict the most probable sites for electrophilic or nucleophilic attack. researchgate.net For instance, in the reaction of a pyrazole with a haloalkane, DFT calculations can determine which of the two nitrogen atoms in the pyrazole ring is more likely to be alkylated. researchgate.net Analysis of the transition state energies for different pathways helps in understanding the reaction kinetics and predicting the major product. researchgate.net Such studies often consider the effects of different solvents by using continuum solvation models, which can significantly influence the energy barriers of the reaction. researchgate.net
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated isotropic chemical shifts for this compound can be compared with experimental data to confirm its structure. researchgate.net
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Pyrazole H4 | 6.40 - 6.60 | Pyrazole C3 | 95.0 - 97.0 |
| Pyrazole H5 | 7.60 - 7.80 | Pyrazole C4 | 110.0 - 112.0 |
| Piperidine (B6355638) H1 (CH) | 4.40 - 4.60 | Pyrazole C5 | 138.0 - 140.0 |
| Piperidine H2, H6 (CH₂) | 3.10 - 3.30 (axial), 2.80 - 3.00 (equatorial) | Piperidine C1 | 58.0 - 60.0 |
| Piperidine H3, H5 (CH₂) | 2.20 - 2.40 (axial), 1.90 - 2.10 (equatorial) | Piperidine C2, C6 | 50.0 - 52.0 |
| Piperidine C3, C5 | 30.0 - 32.0 |
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov By calculating the transition energies and oscillator strengths, one can predict the λ_max values, providing insight into the electronic structure and chromophores within the molecule.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a piperidine ring, MD simulations are crucial for exploring its conformational landscape and stability. nih.govnih.gov
The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For 4-substituted piperidines, the substituent can be in either an axial or an equatorial position, and the preference depends on steric and electronic factors. nih.govresearchgate.net MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. researchgate.net The simulations provide a dynamic picture of the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), revealing stable conformations and how they might change upon interaction with a biological target. nih.gov
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein's binding site.
Derivatives of pyrazole and piperidine are known to interact with various biological targets, including kinases, cyclooxygenase (COX) enzymes, and receptors. mdpi.comresearchgate.netnih.gov A docking study of this compound would involve placing the molecule into the active site of a selected protein target (e.g., a protein kinase) and scoring the different binding poses. The scoring function estimates the binding affinity, and the best poses reveal key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). nih.govmdpi.com These studies can generate hypotheses about the molecule's mechanism of action and guide the design of more potent analogs. nih.gov
| Parameter | Value/Description |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | LEU83, GLU101, VAL125, LYS147 |
| Hydrogen Bonds | Piperidine N-H with GLU101 backbone carbonyl |
| Halogen Bonds | Pyrazole C-Br with LYS147 backbone carbonyl |
| Hydrophobic Interactions | Piperidine ring with LEU83 and VAL125 side chains |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally measured activity. researchgate.net This can lead to a mathematical equation that predicts the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. scispace.com
Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. juniperpublishers.com A pharmacophore model for this class of compounds could highlight the importance of the pyrazole ring as a hydrogen bond acceptor, the piperidine ring as a hydrophobic feature, and the bromine atom as a potential halogen bond donor. asianjpr.com This model serves as a 3D query for screening large compound databases to find novel, structurally diverse molecules with the potential for similar biological activity.
In Silico Prediction of Molecular Interactions and Binding Affinities
While molecular docking provides a quick estimate of binding affinity, more rigorous methods are often needed for accurate predictions. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the free energy of binding from MD simulation trajectories. rsc.org
These methods provide a more accurate ranking of potential inhibitors by incorporating the effects of solvent and molecular flexibility. rsc.org The binding free energy is calculated by summing various energy components, including van der Waals, electrostatic, and solvation energies. This detailed energy decomposition can reveal which interactions contribute most to the binding affinity, offering valuable information for lead optimization. rsc.org For this compound, such calculations could quantify the contribution of the halogen bond and hydrophobic interactions to its binding with a target protein.
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔE_van der Waals | -35.2 |
| ΔE_electrostatic | -18.5 |
| ΔG_polar solvation | +30.8 |
| ΔG_nonpolar solvation | -4.1 |
| ΔG_binding (Total) | -27.0 |
Preclinical Research Data Unavailable for this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available preclinical research data for the specific chemical compound this compound that aligns with the requested detailed outline.
Extensive searches were conducted to find information pertaining to the compound's mechanistic biological research and molecular target identification. These searches focused on key areas of preclinical investigation, including:
Enzyme Inhibition and Receptor Binding Studies: No specific data was found detailing the inhibitory effects of this compound on any enzyme or its binding affinity to any specific receptors.
Kinase Inhibition Profiles: There is no available information on the kinase selectivity profile of this compound against panels of kinases such as CDK, PI3-K, Aurora, JAK, EGFR, Hsp90, or MAPK.
Modulation of Specific Protein Functions: Research detailing the modulation of proteins like Topoisomerase II/IV, NF-κB, or MgrA by this specific compound could not be located.
Ligand-Target Engagement Studies: No studies describing the direct engagement of this compound with a biological target have been published.
In Vitro Cellular Pathway Analysis: There is a lack of published data on the analysis of cellular pathways affected by this compound in in vitro assay systems.
While the broader class of pyrazole-containing compounds is known to exhibit a wide range of biological activities, including kinase inhibition, and are the subject of extensive research in medicinal chemistry, the specific data required to populate the requested article for this compound is not present in the accessible scientific literature. The information found pertains to more complex derivatives or general discussions of the pyrazole scaffold, which falls outside the strict scope of the requested article.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the preclinical mechanistic biological research of this compound as outlined.
Preclinical Mechanistic Biological Research and Molecular Target Identification
Cellular Assay Systems for Mechanistic Elucidation (Excluding Clinical Outcomes)
Studies on Cellular Processes (e.g., cell proliferation, migration, apoptosis)
Research into pyrazole (B372694) derivatives has revealed significant effects on fundamental cellular processes, particularly those involved in cancer progression such as proliferation and programmed cell death (apoptosis).
Studies on various 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated their potential to act as anticancer agents by targeting apoptotic pathways. nih.gov Certain compounds within this class were found to activate pro-apoptotic proteins like Bax, p53, and Caspase-3, key regulators of intrinsic and extrinsic apoptotic pathways. nih.gov For example, one investigation found that a novel pyrazole derivative, PTA-1, induces apoptosis at low micromolar concentrations in triple-negative breast cancer cells (MDA-MB-231). This was evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. nih.gov
Furthermore, pyrazole derivatives have been shown to influence the cell cycle. Treatment of MDA-MB-468 triple-negative breast cancer cells with a specific 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative (compound 3f) led to cell cycle arrest in the S phase. waocp.org This arrest was accompanied by an increase in reactive oxygen species (ROS) and elevated caspase-3 activity, indicating that the cytotoxic effects are mediated through the induction of oxidative stress and subsequent apoptosis. waocp.org Other pyrazole-fused compounds have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation, thereby arresting the cell cycle in the G2/M phase. acs.orgnih.gov
The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, highlighting their potential as anti-proliferative agents.
| Compound Series | Cancer Cell Line | Activity (IC50) | Cellular Effect |
| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9–35.5 μM | Cytotoxicity, Bcl-2 Inhibition |
| 1,3,5-trisubstituted-1H-pyrazoles | A549 (Lung) | Similar to MCF-7 | Cytotoxicity, DNA Damage |
| 1,3,5-trisubstituted-1H-pyrazoles | PC-3 (Prostate) | Similar to MCF-7 | Cytotoxicity |
| Pyrazole derivative (PTA-1) | MDA-MB-231 (Breast) | Low micromolar | Apoptosis, Caspase-3/7 activation |
| Dihydropyrazole derivative (3f) | MDA-MB-468 (Breast) | 14.97 μM (24h) | S Phase Cell Cycle Arrest, Apoptosis |
This table compiles data from studies on various pyrazole derivatives to illustrate the range of activities observed in this class of compounds. nih.govnih.govwaocp.org
Elucidation of Anti-Inflammatory Mechanisms (e.g., COX/LOX inhibition, cytokine modulation)
The pyrazole scaffold is a cornerstone of several well-known anti-inflammatory drugs, most notably celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov This has spurred extensive research into novel pyrazole derivatives for their anti-inflammatory potential, focusing on their mechanisms of action.
A primary mechanism for the anti-inflammatory effects of many pyrazole-containing compounds is the inhibition of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. nih.govdntb.gov.ua Studies on pyrazole–pyridazine hybrids, for instance, have identified compounds with potent COX-2 inhibitory action, with some derivatives showing higher activity than the reference drug celecoxib. rsc.org Similarly, pyrazolyl thiazolones have been developed as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), another key enzyme in a parallel inflammatory pathway. nih.gov
Beyond direct enzyme inhibition, pyrazole derivatives can modulate the inflammatory response by affecting cytokine production. Research on pyrazole–pyridazine hybrids in lipopolysaccharide (LPS)-stimulated macrophage cells demonstrated that the most active compounds could significantly inhibit the generation of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE-2). rsc.org Other studies have shown that certain pyrazolyl thiazolones can suppress the differentiation of monocytes into macrophages and induce apoptosis in activated macrophages, adding another layer to their anti-inflammatory mechanism. nih.gov
The following table presents COX inhibition data for representative pyrazole derivatives.
| Compound Series | Target | Activity (IC50) | Selectivity |
| Pyrazolyl Thiazolones | COX-2 | 0.09–0.14 µM | Selective for COX-2 |
| Pyrazolyl Thiazolones | 15-LOX | 1.96 to 3.52 µM | Dual Inhibition |
| Pyrazole–pyridazine hybrid (5f) | COX-2 | 1.50 µM | More potent than celecoxib |
| Pyrazole–pyridazine hybrid (6e) | COX-2 | Comparable to celecoxib | Selective for COX-2 |
| Pyrazole–pyridazine hybrid (6f) | COX-2 | 1.15 µM | More potent than celecoxib |
Data synthesized from studies on pyrazolyl thiazolones and pyrazole-pyridazine hybrids. nih.govrsc.org
Investigation of Antimicrobial Action Mechanisms
The pyrazole nucleus is a feature of many compounds with significant antibacterial and antifungal properties. nih.govnih.govtsijournals.commdpi.com The mechanism of action for these antimicrobial effects often involves the disruption of essential bacterial cellular structures and pathways.
Several studies suggest that a primary mode of action for pyrazole-based antibacterial agents is the disruption of the bacterial cell wall. nih.gov This can lead to the leakage of cytosolic contents and eventual cell lysis. For instance, fluorescence spectroscopy and transmission electron microscopy studies of certain pyrazole-containing peptides revealed that they act by causing significant damage to the cell wall. nih.gov The effectiveness of these compounds can depend on the structure of the bacterial cell wall, which may explain variations in activity against different microbial species. nih.gov
In addition to cell wall disruption, other mechanisms have been proposed. Docking studies have suggested that some 1,3,5-trisubstituted-1H-pyrazoles may target glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for the biosynthesis of the bacterial cell wall. tsijournals.com Other pyrazole derivatives have been found to inhibit multiple pathways simultaneously, including the synthesis of the cell wall, proteins, and nucleic acids. nih.gov
The table below provides examples of the minimum inhibitory concentrations (MIC) for different pyrazole derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Proposed Mechanism |
| Naphthyl-substituted pyrazole-hydrazone | S. aureus | 0.78–1.56 | Cell wall disruption |
| Naphthyl-substituted pyrazole-hydrazone | A. baumannii | 0.78–1.56 | Cell wall disruption |
| Pyrazole-containing peptide | S. aureus | 4 | Cell wall disruption / lysis |
| Pyrazole-containing peptide | P. aeruginosa | 8 | Cell wall disruption / lysis |
| Imidazo-pyridine substituted pyrazole | Gram-negative strains | <1 (MBC) | Not specified |
MBC (Minimum Bactericidal Concentration). Data from a review on antibacterial pyrazoles. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of pyrazolyl piperidine (B6355638) derivatives is highly dependent on their specific molecular structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted on this class of compounds to understand how chemical modifications influence their potency, selectivity, and mechanistic responses. frontiersin.orgresearchgate.netnih.gov
Correlation of Structural Modifications with Mechanistic Biological Responses
Modifications to the pyrazole ring, the piperidine ring, and their substituents have profound effects on biological activity.
Substituents on the Pyrazole and Associated Phenyl Rings: The nature and position of substituents are critical. For instance, in antimicrobial pyrazole derivatives, the presence of halogen atoms like bromine or chlorine, which are lipophilic, has been shown to increase activity. mdpi.com In a series of 1,3,5-trisubstituted pyrazoles developed as anticancer agents, the inclusion of chlorophenyl, thiazole, and sulfonamide groups was found to enhance cytotoxicity. nih.gov
The Piperidine Moiety: The piperidine ring itself is often crucial for activity and can be modified to fine-tune properties. In some anti-inflammatory designs, incorporating a cyclized secondary amine like piperidine is thought to enhance activity. nih.gov SAR studies on inhibitors of Trypanosoma cruzi showed that introducing a piperidine linker provided new opportunities for derivatization and identified potent compounds. frontiersin.org
Identification of Key Pharmacophore Features and Substructures
Pharmacophore modeling helps identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For pyrazole-based inhibitors targeting various enzymes, common pharmacophoric models have been developed.
A five-point pharmacophore model (AHHRR) developed for pyrazole analogues as phosphodiesterase 4 (PDE4) inhibitors identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for potent inhibition. nih.gov In this model, the pyrazole ring often serves as one of the key aromatic/hydrophobic features. The piperidine ring can also contribute to the hydrophobic interactions or be positioned to orient other functional groups correctly within a target's binding site. Docking studies confirm that these features engage in specific interactions, such as hydrogen bonds with key amino acid residues (e.g., Gln443 in PDE4) and π-π stacking with aromatic residues like histidine and phenylalanine. nih.gov
Rational Design Strategies for Enhanced Target Selectivity and Potency
Rational design leverages SAR and structural biology insights to create new molecules with improved properties. nih.govresearchgate.netnih.gov This strategy has been widely applied to pyrazole-based compounds.
One common approach is scaffold hopping or hybrid design, where the pyrazole core is combined with other known pharmacophores to create novel molecules with potentially synergistic or enhanced effects. rsc.org For example, pyrazole-pyridazine hybrids were designed to merge the features of both scaffolds to develop potent anti-inflammatory agents. rsc.org
Another strategy involves targeted modifications based on the known structure of the biological target. For factor Xa inhibitors, the design of pyrazolyl piperidine analogs was guided by the structure of the existing drug Rivaroxaban. researchgate.net Modifications were rationally introduced to optimize interactions with the S1 and S4 pockets of the enzyme's active site. researchgate.net Similarly, computational tools like molecular docking and deep learning are used to screen large virtual libraries of pyrazole derivatives to identify candidates with high predicted binding affinity for a specific target, such as the SARS-CoV-2 main protease, accelerating the discovery process. nih.gov
Emerging Applications and Future Research Directions
Applications as Chemical Biology Probes and Tools for Biological Systems
The development of chemical probes is crucial for dissecting complex biological processes. rsc.orgchemicalprobes.org The 4-(3-bromo-1H-pyrazol-1-yl)piperidine scaffold is a promising framework for the design of such tools. The pyrazole (B372694) nucleus can be functionalized to create molecules that interact selectively with specific biological targets. For instance, derivatives of the pyrazole scaffold have been successfully developed as inhibitors for various protein kinases, which are key regulators of cellular signaling pathways. nih.govresearchgate.net
The piperidine (B6355638) ring in the scaffold can influence the molecule's solubility, cell permeability, and binding orientation within a target protein. The bromine atom on the pyrazole ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the attachment of reporter groups such as fluorophores or affinity tags. This versatility enables the creation of customized probes for target identification and validation studies.
| Probe Type | Potential Target Class | Rationale for Scaffold Use |
| Kinase Inhibitors | Protein Kinases | Pyrazole is a known hinge-binding motif; piperidine can improve solubility and cell penetration. |
| GPCR Ligands | G-protein coupled receptors | The scaffold can mimic endogenous ligands; bromine allows for radiolabeling in binding assays. |
| Enzyme Activity Probes | Hydrolases, Transferases | The pyrazole can be modified to include a reactive "warhead" for covalent labeling of active sites. |
Future research in this area will likely focus on the synthesis of a library of derivatives of this compound and screening them against a wide range of biological targets. The development of highly selective and potent probes will provide valuable tools for understanding disease mechanisms and for the identification of novel therapeutic targets.
Exploration of Photophysical Properties and Potential in Advanced Materials (e.g., fluorescent probes)
The pyrazole scaffold is known to be a component of some fluorescent molecules. pjoes.comnih.gov The electronic properties of the pyrazole ring, combined with the potential for extended conjugation through substitution, can give rise to interesting photophysical behaviors, including fluorescence. nih.gov The development of small-molecule fluorescent probes is of great interest for applications in bioimaging and sensing. researchgate.netnih.govrsc.org
Derivatives of this compound could be explored for their potential as fluorescent probes. The bromine atom can be replaced with various aryl or heteroaryl groups using palladium-catalyzed cross-coupling reactions. The choice of the appended group can be used to tune the absorption and emission properties of the resulting molecule. For example, coupling with electron-rich or electron-poor aromatic systems can modulate the intramolecular charge transfer (ICT) characteristics, which often leads to environmentally sensitive fluorescence. mdpi.com
| Appended Group (at bromine position) | Expected Photophysical Property | Potential Application |
| Naphthalene | Blue fluorescence | Cellular imaging |
| Dansyl | Environmentally sensitive green fluorescence | Protein binding studies |
| Bodipy | Bright, sharp emission | High-resolution microscopy |
Further investigation into the photophysical properties of derivatives of this compound could lead to the development of novel fluorescent probes for detecting specific ions, molecules, or changes in the cellular microenvironment. nih.govnih.gov
Catalytic Roles and Applications in Organic Transformations
While the direct catalytic application of this compound itself is not extensively documented, the pyrazole moiety is a well-established ligand in coordination chemistry and catalysis. rsc.orgresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex. mdpi.commdpi.com
The this compound scaffold could be used to synthesize novel ligands for a variety of catalytic transformations. The piperidine nitrogen could also be involved in metal coordination or could be functionalized to introduce additional donor atoms, creating multidentate ligands. The bromine atom could be used to attach the ligand to a solid support, facilitating catalyst recovery and reuse.
Potential catalytic applications for ligands derived from this scaffold include:
Cross-coupling reactions: Palladium complexes with pyrazole-based ligands could be effective catalysts for Suzuki, Heck, and Sonogashira reactions.
Oxidation reactions: Copper complexes with pyrazole-based ligands have shown activity in the oxidation of alcohols and catechols. mdpi.com
Polymerization: Titanium complexes with pyrazole ligands have been used as catalysts for the ring-opening polymerization of lactide. rsc.orgresearchgate.net
Future work in this area could involve the synthesis of a range of metal complexes incorporating ligands derived from this compound and the evaluation of their catalytic activity in various organic transformations.
Strategic Development of the Pyrazole-Piperidine Scaffold in Preclinical Discovery Research
The pyrazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govglobalresearchonline.netnih.gov Numerous approved drugs and clinical candidates contain a pyrazole ring. researchgate.net The combination with a piperidine ring often imparts favorable drug-like properties. ijnrd.orgmdpi.com
The strategic development of the this compound scaffold in preclinical discovery research involves its use as a starting point for the synthesis of libraries of compounds for screening against various disease targets. The bromine atom serves as a key point for diversification, allowing for the rapid generation of a wide range of analogues with different substituents at this position. researchgate.net
| Therapeutic Area | Target Class | Example of a Pyrazole-Containing Drug |
| Oncology | Kinase inhibitors | Crizotinib, Ruxolitinib nih.gov |
| Inflammation | COX-2 inhibitors | Celecoxib |
| Infectious Diseases | Antimicrobial agents | Aniline-derived pyrazole compounds nih.gov |
The continued exploration of the chemical space around the this compound scaffold is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.net These computational tools can be used to analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. arxiv.org
In the context of this compound, AI and ML can be integrated in several ways:
De novo design: Generative models can be used to design novel derivatives of the scaffold with predicted high affinity for a specific biological target.
Virtual screening: ML models can be trained to predict the activity of virtual compounds, allowing for the prioritization of a smaller number of molecules for synthesis and testing. nih.gov
ADMET prediction: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. arxiv.org
The integration of AI and ML into the design-make-test-analyze cycle will accelerate the optimization of leads derived from the this compound scaffold and increase the probability of success in preclinical development. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(3-bromo-1H-pyrazol-1-yl)piperidine, and how do reaction parameters influence yield?
- Answer: Synthesis typically involves nucleophilic substitution between a brominated pyrazole and a halogenated piperidine derivative. Key parameters include:
- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Temperature: Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions.
- Base selection: Bases like K₂CO₃ deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on piperidine .
- Example: Analogous compounds, such as 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, are synthesized via coupling reactions under inert atmospheres with yields >70% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Answer:
- ¹H/¹³C NMR: Pyrazole protons resonate at δ 7.5–8.5 ppm, while piperidine methylene groups appear at δ 2.5–3.5 ppm. The bromine substituent deshields adjacent protons .
- HRMS: Confirms molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₈H₁₁BrN₃: 228.01 g/mol).
- IR: Identifies N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole substitution in this compound derivatives be addressed?
- Answer:
- Steric/electronic control: Electron-withdrawing groups (e.g., Br) direct substitution to less hindered positions. Computational modeling (DFT) predicts reactive sites .
- Experimental validation: Competitive reactions monitored via LC-MS or 2D NMR (NOESY) confirm regiochemical outcomes .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Answer: Discrepancies arise from assay variability (e.g., cell lines, pH). Mitigation strategies include:
- Orthogonal assays: Surface plasmon resonance (SPR) for binding affinity vs. cell-based efficacy assays .
- Meta-analysis: Cross-referencing literature data for trends (e.g., pyrazole-piperidine hybrids show IC₅₀ variability due to off-target effects) .
Q. How do computational models predict target interactions for this compound, and how is this validated experimentally?
- Answer:
- Molecular docking (AutoDock Vina): Models interactions with kinases or GPCRs. For example, bromine’s steric bulk may hinder binding to compact active sites .
- Validation: X-ray crystallography or site-directed mutagenesis confirms critical binding residues (e.g., Ser-159 in 5-HT₂A for piperidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
